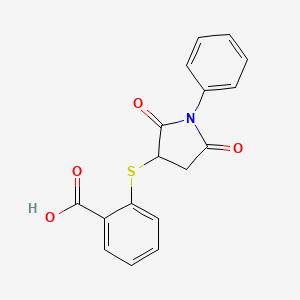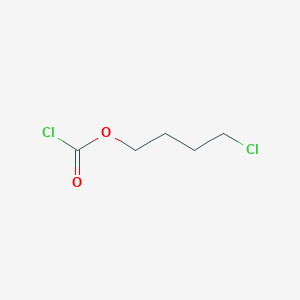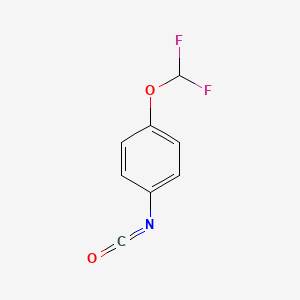
2-Chloro-3,5-difluoroaniline
概述
描述
2-Chloro-3,5-difluoroaniline is an organic compound with the molecular formula C6H4ClF2N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine and fluorine atoms. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
作用机制
Target of Action
It belongs to the class of organic compounds known as aniline and substituted anilines . These compounds typically interact with various enzymes and receptors in the body.
Mode of Action
As a substituted aniline, it may interact with its targets through the amino group, influencing the function of the target molecules .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and be bbb (blood-brain barrier) permeant . . These properties could influence the bioavailability of 2-Chloro-3,5-difluoroaniline.
Result of Action
As a substituted aniline, it may cause various biological effects depending on the specific targets it interacts with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is combustible, and its vapors are heavier than air and may spread along floors . It forms explosive mixtures with air on intense heating . These properties could influence how this compound is stored and handled, potentially affecting its stability and efficacy.
生化分析
Biochemical Properties
2-Chloro-3,5-difluoroaniline plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . These interactions can lead to the inhibition or activation of these enzymes, affecting the metabolic pathways they regulate. Additionally, this compound can bind to specific proteins, altering their structure and function, which can have downstream effects on cellular processes.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. In some cell types, it has been shown to disrupt cell signaling pathways, leading to altered gene expression and changes in cellular metabolism . For example, exposure to this compound can result in the upregulation or downregulation of specific genes, which can impact cell growth, differentiation, and apoptosis. Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, leading to changes in the production and utilization of energy within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to and inhibit the activity of certain enzymes, such as cytochrome P450 . This inhibition can lead to the accumulation of substrates that are normally metabolized by these enzymes, resulting in toxic effects. Furthermore, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis. These interactions can lead to changes in the cellular proteome, impacting various cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions, leading to the formation of degradation products that may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects are crucial for understanding the potential long-term impacts of this compound on biological systems.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant toxicity . Studies have shown that there are threshold effects, where a certain concentration of this compound is required to elicit a biological response. At high doses, the compound can cause adverse effects, such as liver and kidney damage, due to its interactions with metabolic enzymes and the accumulation of toxic metabolites.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes are responsible for the oxidation and reduction of the compound, leading to the formation of metabolites that can be further processed by other enzymes. The metabolic pathways of this compound can affect the levels of various metabolites in the body, influencing metabolic flux and overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . The distribution of this compound within tissues can affect its biological activity, as the concentration of the compound in different regions can influence its interactions with target biomolecules.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may accumulate in the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding. The localization of this compound within the cell can influence its ability to modulate cellular processes and its overall biological effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,5-difluoroaniline typically involves the following steps:
Nitration Reaction: Starting with a suitable precursor, such as 2,4,5-trichloronitrobenzene, nitration is performed using a mixture of sulfuric acid and nitric acid.
Reduction Reaction: The nitro group is then reduced to an amino group using hydrogen in the presence of a palladium catalyst.
Fluorination Reaction: Fluorination is carried out using an alkali metal fluoride in the presence of a polar aprotic solvent at elevated temperatures
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product quality.
化学反应分析
Types of Reactions
2-Chloro-3,5-difluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine).
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: It can undergo coupling reactions with diazonium salts to form azo compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Major Products
Substitution Products: Various substituted anilines.
Oxidation Products: Nitro derivatives.
Reduction Products: Amines.
科学研究应用
2-Chloro-3,5-difluoroaniline is used in several scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and as a building block for bioactive compounds.
Medicine: Potential use in the development of pharmaceuticals due to its structural properties.
Industry: Used in the production of agrochemicals, dyes, and polymers
相似化合物的比较
Similar Compounds
- 3-Chloro-5-fluoroaniline
- 4-Chloro-2-fluoroaniline
- 2,5-Difluoroaniline
- 3,4-Difluoroaniline
Uniqueness
2-Chloro-3,5-difluoroaniline is unique due to the specific positioning of chlorine and fluorine atoms on the benzene ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable in various synthetic applications .
属性
IUPAC Name |
2-chloro-3,5-difluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2N/c7-6-4(9)1-3(8)2-5(6)10/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHOQZCRADUDRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371402 | |
| Record name | 2-chloro-3,5-difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36556-60-2 | |
| Record name | 2-chloro-3,5-difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















